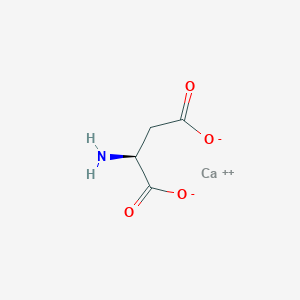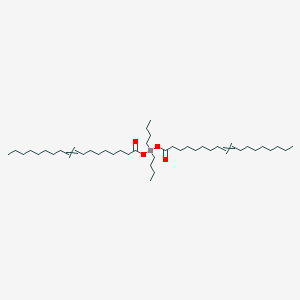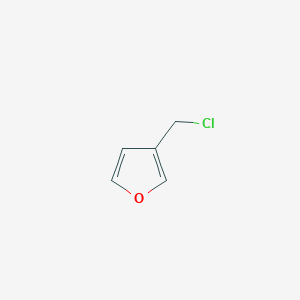
(1-Butyl)triethylammonium bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butyl)triethylammonium bromide, with the chemical formula C10H24BrN, is a quaternary ammonium compound. It is characterized by its butyl and triethylammonium functional groups. This white crystalline solid is known for its applications in various chemical processes, including its use as a phase transfer catalyst and in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(1-Butyl)triethylammonium bromide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
This compound is an organic intermediate and is often used in chemical reactions .
Mode of Action
It is known that this compound can participate in various chemical reactions as an intermediate .
Biochemical Pathways
As an organic intermediate, it is likely involved in various chemical reactions .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability.
Result of Action
As an organic intermediate, it is primarily used in chemical reactions .
Action Environment
The action, efficacy, and stability of (1-Butyl)triethylammonium bromide can be influenced by various environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity.
Vorbereitungsmethoden
(1-Butyl)triethylammonium bromide can be synthesized through the reaction of 1-butanol with triethylamine and hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired quaternary ammonium salt . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
(1-Butyl)triethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a catalyst in such processes.
Phase Transfer Catalysis: It facilitates the transfer of ions between immiscible phases, enhancing the rate of reactions in organic synthesis
Common reagents used in these reactions include halogenoalkanes, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
(1-Butyl)triethylammonium bromide can be compared with other quaternary ammonium compounds such as:
- Tetrabutylammonium bromide
- Tetraethylammonium bromide
- Tetrapropylammonium bromide
These compounds share similar properties but differ in their alkyl chain lengths and specific applications. (1-Butyl)triethylammonium bromide is unique due to its specific combination of butyl and triethyl groups, which influence its solubility and catalytic properties .
Eigenschaften
IUPAC Name |
butyl(triethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.BrH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFYPPCUDSCDPR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471781 |
Source


|
| Record name | (1-Butyl)triethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-69-8 |
Source


|
| Record name | (1-Butyl)triethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanaminium, N,N,N-triethyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of butyltriethylammonium bromide in the synthesis of the twin-nest-shaped supramolecular cluster?
A1: In the synthesis described in the paper [], butyltriethylammonium bromide acts as a source of bulky cations. These cations are crucial for the formation and stabilization of the complex cluster anion [(Mo2O2S6Cu6I6)]4−. The large size and non-coordinating nature of the butyltriethylammonium cations likely contribute to the crystallization of the desired cluster compound by providing charge balance and facilitating crystal packing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














